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Compound of Interest

Compound Name:
2-Propanone, 1,1-diethoxy-3-

phenyl-

Cat. No.: B103692 Get Quote

Technical Guide: 1,1-diethoxy-3-phenylpropan-2-
one
For Researchers, Scientists, and Drug Development Professionals

Introduction
1,1-diethoxy-3-phenylpropan-2-one is an organic compound belonging to the class of α-keto

acetals. This structure incorporates a ketone functional group and a diethyl acetal. The acetal

group serves as a protecting group for a terminal aldehyde, making this molecule a valuable

intermediate in organic synthesis. Its structure allows for selective reactions at the ketone

position while the masked aldehyde remains inert, or vice-versa, providing significant synthetic

utility. This guide provides a comprehensive overview of its physical, chemical, and

spectroscopic properties, along with detailed experimental protocols.

Compound Identification and Physical Properties
The fundamental identifiers and physical properties of 1,1-diethoxy-3-phenylpropan-2-one are

summarized below. While experimentally determined data for some properties are scarce,

computed values provide reliable estimates for research purposes.

Table 1: Compound Identification
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Identifier Value Source

IUPAC Name
1,1-diethoxy-3-phenylpropan-

2-one
[PubChem][1]

Synonyms

1,1-Diethoxy-3-phenylacetone,

3-Phenylpyruvaldehyde diethyl

acetal, 2-Propanone, 1,1-

diethoxy-3-phenyl-

[PubChem, Chemical-

Suppliers.com][1][2]

CAS Number 19256-31-6 [PubChem][1]

Molecular Formula C₁₃H₁₈O₃ [PubChem][1]

Molecular Weight 222.28 g/mol [PubChem][1]

Canonical SMILES
CCOC(C(=O)CC1=CC=CC=C

1)OCC
[PubChem][1]

InChI Key
LFYMGSKZVOVUKZ-

UHFFFAOYSA-N
[PubChem][1]

Table 2: Physical and Chemical Properties
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Property Value Notes Source

Physical State Liquid At room temperature [ChemicalBook][3]

Appearance
Colorless to light

yellow
[ChemicalBook][3]

Boiling Point
~145-150 °C at 10

mmHg

Estimated. Based on

similar structures.

Experimental data not

available.

N/A

Melting Point N/A
Not applicable (liquid

at STP)
N/A

Density ~1.03 g/cm³

Estimated. Based on

similar structures.

Experimental data not

available.

N/A

Solubility

Soluble in organic

solvents (e.g.,

ethanol, diethyl ether,

dichloromethane).

Insoluble in water.

General property of

similar organic

compounds.

[PubChem][4]

XLogP3-AA 2.1
Computed measure of

hydrophobicity.
[PubChem][1]

Hydrogen Bond Donor

Count
0 Computed [PubChem][1]

Hydrogen Bond

Acceptor Count
3

Computed (from the

three oxygen atoms)
[PubChem][1]

Rotatable Bond Count 7 Computed [PubChem][1]

Refractive Index ~1.49

Estimated. Based on

similar structures.

Experimental data not

available.

N/A
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Storage Temperature 2-8°C
Recommended for

maintaining stability.
[ChemicalBook][3]

Chemical Properties and Reactivity
1,1-diethoxy-3-phenylpropan-2-one possesses two key functional groups that dictate its

chemical behavior: a ketone and an acetal.

Ketone Reactivity: The ketone carbonyl group is susceptible to nucleophilic attack. It can

undergo a variety of standard ketone reactions, such as reduction to a secondary alcohol

using agents like sodium borohydride (NaBH₄), or conversion to an amine via reductive

amination. The adjacent methylene group is activated and can be deprotonated by a strong

base to form an enolate, which can then participate in alkylation or aldol-type reactions.

Acetal Stability and Hydrolysis: The diethyl acetal is stable under neutral and basic

conditions, making it an effective protecting group for the aldehyde functionality. However, it

is readily hydrolyzed under acidic conditions (e.g., aqueous HCl or H₂SO₄) to reveal the

parent aldehyde, yielding phenylpyruvaldehyde. This selective deprotection is a cornerstone

of its synthetic utility.

Stability: The compound is generally stable under recommended storage conditions

(refrigerated at 2-8°C).[3] Exposure to strong acids will cause decomposition via hydrolysis

of the acetal. It is incompatible with strong oxidizing agents.

Experimental Protocols
Synthesis via Grignard Reaction
A common and effective method for synthesizing α-keto acetals is the reaction of a Grignard

reagent with an appropriate ester derivative, such as a Weinreb amide or an acyl chloride of a

protected glyoxylic acid. The following protocol describes the synthesis from ethyl

diethoxyacetate and benzylmagnesium chloride.

Reaction Scheme: (C₂H₅O)₂CHCOOC₂H₅ + C₆H₅CH₂MgCl → 1,1-diethoxy-3-phenylpropan-2-

one

Materials and Reagents:
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Magnesium turnings

Anhydrous diethyl ether or Tetrahydrofuran (THF)

Benzyl chloride

Ethyl diethoxyacetate

Iodine crystal (for initiation)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Hexanes, Ethyl Acetate (for chromatography)

Procedure:

Grignard Reagent Preparation:

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser,

dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

Add a small crystal of iodine.

Add a small portion of a solution of benzyl chloride (1.0 eq) in anhydrous diethyl ether via

the dropping funnel to initiate the reaction (indicated by heat and disappearance of the

iodine color).

Once initiated, add the remaining benzyl chloride solution dropwise at a rate that

maintains a gentle reflux.

After the addition is complete, continue to stir the mixture at room temperature for 1-2

hours to ensure complete formation of benzylmagnesium chloride.

Acylation Reaction:

Cool the Grignard reagent solution to 0°C in an ice bath.
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Add a solution of ethyl diethoxyacetate (1.1 eq) in anhydrous diethyl ether dropwise via

the dropping funnel. Maintain the temperature below 5°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-3 hours.

Work-up and Extraction:

Cool the reaction mixture again to 0°C and slowly quench by the dropwise addition of

saturated aqueous NH₄Cl solution.

Transfer the mixture to a separatory funnel. Separate the organic layer.

Extract the aqueous layer two more times with diethyl ether.

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Purification:

Filter off the drying agent and concentrate the organic solution under reduced pressure

using a rotary evaporator.

Purify the resulting crude oil by silica gel column chromatography, typically using a

gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the

proportion of ethyl acetate) to isolate the pure 1,1-diethoxy-3-phenylpropan-2-one.

Spectroscopic Characterization (Predicted)
As experimental spectra for this specific compound are not readily available in public

databases, the following are predicted data based on its structure and known chemical shift

ranges.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.20 - 7.40 Multiplet 5H
Aromatic protons

(C₆H₅-)

~ 4.85 Singlet 1H
Acetal proton (-

CH(OEt)₂)

~ 3.85 Singlet 2H
Methylene protons (-

C(=O)-CH₂-Ph)

~ 3.50 - 3.70 Quartet 4H

Methylene protons of

ethoxy groups (-O-

CH₂-CH₃)

~ 1.20 Triplet 6H

Methyl protons of

ethoxy groups (-O-

CH₂-CH₃)

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~ 205 Ketone Carbonyl (C=O)

~ 134 Quaternary Aromatic Carbon (C-CH₂)

~ 129.5 Aromatic CH (CH)

~ 128.8 Aromatic CH (CH)

~ 127.2 Aromatic CH (CH)

~ 102 Acetal Carbon (CH(OEt)₂)

~ 64 Ethoxy Methylene Carbon (-O-CH₂-CH₃)

~ 45 Methylene Carbon (-C(=O)-CH₂-Ph)

~ 15 Ethoxy Methyl Carbon (-O-CH₂-CH₃)
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Mass Spectrometry (EI):

Molecular Ion (M⁺): m/z = 222 (likely to be of low intensity).

Major Fragments:

m/z = 177: Loss of an ethoxy radical (•OCH₂CH₃).

m/z = 149: Loss of an ethoxy group followed by loss of ethylene (C₂H₄) via McLafferty

rearrangement, or loss of the diethoxy-methyl radical.

m/z = 103: [CH(OEt)₂]⁺, a characteristic fragment for diethyl acetals.

m/z = 91: [C₇H₇]⁺, the tropylium ion, a very common fragment from benzyl groups.

m/z = 77: [C₆H₅]⁺, the phenyl cation.

Visualized Workflows and Mechanisms
Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis protocol described in section

4.1.

Reactants:
- Benzyl Chloride

- Magnesium
- Ethyl Diethoxyacetate

Grignard Reagent
Formation

(Anhydrous Ether/THF)

1. Acylation
(0°C to RT)

2. Aqueous Quench
(sat. NH4Cl)

3. Work-up &
Extraction

(Ether/Brine)

4. Purification
(Column Chromatography)

5. Pure Product:
1,1-diethoxy-3-

phenylpropan-2-one

6. 

Click to download full resolution via product page

Figure 1. General workflow for the synthesis of 1,1-diethoxy-3-phenylpropan-2-one.

Acetal Hydrolysis Mechanism
This diagram shows the key steps in the acid-catalyzed hydrolysis of the acetal functional

group to yield the corresponding aldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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